

Spectral Data Analysis of 3-Chloro-4-phenoxyaniline: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Chloro-4-phenoxyaniline

Cat. No.: B1346137

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted and experimental spectral data for **3-Chloro-4-phenoxyaniline**, a key intermediate in various chemical syntheses. This document details its characteristic spectral signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for these spectroscopic techniques are also provided to facilitate the replication and validation of these findings.

Chemical Structure and Properties

3-Chloro-4-phenoxyaniline is an aromatic amine with the chemical formula $C_{12}H_{10}ClNO$. Its structure consists of a chloro-substituted aniline ring linked to a phenoxy group at the para position relative to the amino group.

Molecular Structure:

Caption: Molecular structure of **3-Chloro-4-phenoxyaniline**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The 1H and ^{13}C NMR spectra of **3-Chloro-4-phenoxyaniline** provide distinct signals corresponding to the different hydrogen and carbon atoms in the molecule.

Predicted ^1H NMR Spectral Data

The predicted ^1H NMR spectrum of **3-Chloro-4-phenoxyaniline** in CDCl_3 is expected to show signals in the aromatic region for the protons on both the aniline and phenoxy rings, as well as a broad signal for the amine protons. The chemical shifts and coupling constants are influenced by the electron-donating amino group, the electron-withdrawing chloro group, and the phenoxy substituent.

Table 1: Predicted ^1H NMR Data for **3-Chloro-4-phenoxyaniline**

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-2	~6.85	d	$J \approx 2.5$
H-5	~6.75	dd	$J \approx 8.5, 2.5$
H-6	~6.90	d	$J \approx 8.5$
-NH ₂	~3.80	br s	-
H-2', H-6'	~7.05	d	$J \approx 7.5$
H-3', H-5'	~7.35	t	$J \approx 7.5$
H-4'	~7.15	t	$J \approx 7.5$

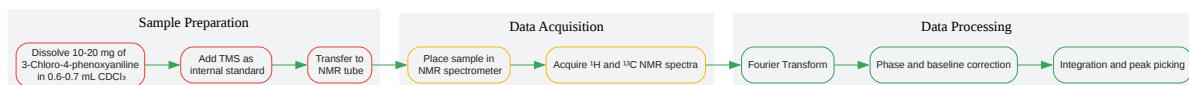
Note: These are predicted values and may vary based on solvent and experimental conditions.

Predicted ^{13}C NMR Spectral Data

The predicted ^{13}C NMR spectrum will show twelve distinct signals corresponding to the twelve carbon atoms in the molecule.

Table 2: Predicted ^{13}C NMR Data for **3-Chloro-4-phenoxyaniline**

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
C-1	~142.0
C-2	~117.0
C-3	~123.0
C-4	~148.0
C-5	~119.0
C-6	~116.0
C-1'	~157.0
C-2', C-6'	~120.0
C-3', C-5'	~130.0
C-4'	~124.0


Note: These are predicted values and may vary based on solvent and experimental conditions.

Experimental Protocol for NMR Analysis

A generalized experimental protocol for obtaining high-quality NMR spectra of **3-Chloro-4-phenoxyaniline** is as follows:

- Sample Preparation:
 - Solvent Selection: Deuterated chloroform ($CDCl_3$) is a common and suitable solvent. Other deuterated solvents like DMSO-d₆ or Acetone-d₆ can also be used, which may influence the chemical shift of the amine protons.
 - Concentration: Prepare a solution by dissolving approximately 10-20 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent.
 - Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0 ppm.
- NMR Spectrometer Setup and Data Acquisition:

- Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
- ^1H NMR:
 - Acquire the spectrum using a standard pulse sequence.
 - Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
- ^{13}C NMR:
 - Acquire the spectrum using a proton-decoupled pulse sequence.
 - A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for NMR analysis.

Infrared (IR) Spectroscopy

The FT-IR spectrum of **3-Chloro-4-phenoxyaniline** reveals characteristic absorption bands corresponding to the vibrational modes of its functional groups.

Predicted FT-IR Spectral Data

Table 3: Predicted FT-IR Data for **3-Chloro-4-phenoxyaniline**

Wavenumber (cm ⁻¹)	Assignment	Intensity
3450 - 3300	N-H stretch (asymmetric and symmetric)	Medium
3070 - 3030	Aromatic C-H stretch	Medium-Weak
1620 - 1580	N-H bend and Aromatic C=C stretch	Strong
1500 - 1400	Aromatic C=C stretch	Strong
1240 - 1200	Aryl-O-Aryl stretch (asymmetric)	Strong
1100 - 1000	C-Cl stretch	Strong
900 - 675	Aromatic C-H out-of-plane bend	Strong

Experimental Protocol for FT-IR Analysis

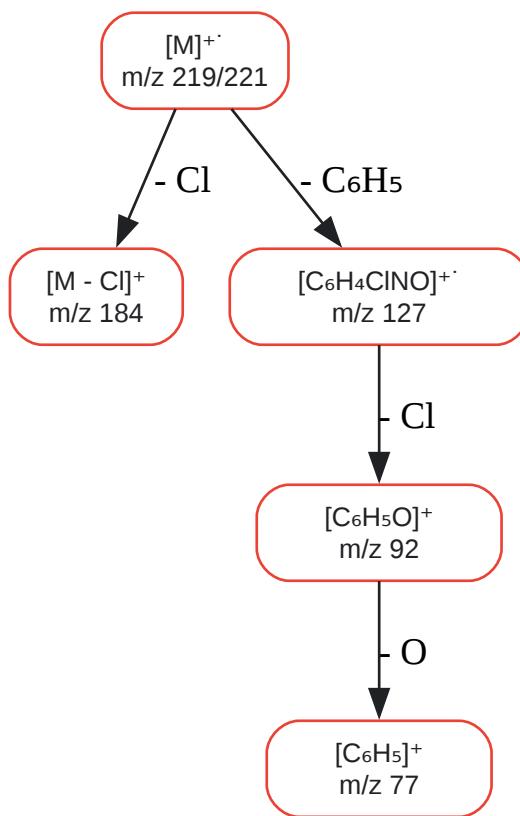
- Sample Preparation (KBr Pellet Method):
 - Finely grind a small amount of solid **3-Chloro-4-phenoxyaniline** with dry potassium bromide (KBr) powder in an agate mortar.
 - Press the mixture into a thin, transparent pellet using a hydraulic press.
- Instrumentation and Analysis:
 - Place the KBr pellet in the sample holder of an FT-IR spectrometer.
 - Record the spectrum, typically in the range 4000-400 cm⁻¹.
 - A background spectrum of a blank KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

Predicted Mass Spectrum Data

The electron ionization (EI) mass spectrum of **3-Chloro-4-phenoxyaniline** is expected to show a molecular ion peak (M^+) and several characteristic fragment ions. Due to the presence of the chlorine-35 and chlorine-37 isotopes, the molecular ion and any chlorine-containing fragments will appear as a pair of peaks (M^+ and $M+2$) with an approximate intensity ratio of 3:1.


Table 4: Predicted Major Ions in the Mass Spectrum of **3-Chloro-4-phenoxyaniline**

m/z	Ion Structure/Fragment Lost	Predicted Relative Abundance
219/221	$[M]^+$	Moderate
184	$[M - Cl]^+$	Moderate
127	$[C_6H_4ClNO]^+$	High
92	$[C_6H_5O]^+$	High
77	$[C_6H_5]^+$	Moderate

Experimental Protocol for Mass Spectrometry Analysis

- Sample Introduction:
 - For a solid sample, a direct insertion probe can be used. Alternatively, the sample can be dissolved in a volatile solvent and introduced via a gas chromatograph (GC-MS).
- Ionization:
 - Electron Ionization (EI) at 70 eV is a standard method for generating ions.
- Mass Analysis:
 - A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio.

- The spectrum is typically scanned over a mass range of m/z 50-300.

[Click to download full resolution via product page](#)

Caption: Predicted major fragmentation pathway for **3-Chloro-4-phenoxyaniline**.

Disclaimer: The spectral data presented in this guide are largely predicted based on the analysis of structurally similar compounds and established spectroscopic principles.

Experimental verification is recommended for definitive structural confirmation and analysis.

- To cite this document: BenchChem. [Spectral Data Analysis of 3-Chloro-4-phenoxyaniline: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1346137#spectral-data-for-3-chloro-4-phenoxyaniline-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com